N-(3-bromophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine
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Description
N-(3-bromophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C22H23BrN4O and its molecular weight is 439.357. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
A novel naphthyridine derivative demonstrated significant anticancer activity in human melanoma A375 cells, inducing necroptosis at low concentrations and apoptosis at high concentrations. This dual mechanism of cell death suggests potential for melanoma treatment (Kong et al., 2018).
Synthesis Methods
The synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate for anti-inflammatory agents, showcases the chemical versatility and utility of bromo-substituted compounds in drug development (Wei-Ming Xu & Hong-Qiang He, 2010).
Material Science Applications
Naphthalene-ring containing diamines and resulting thermally stable polyamides highlight the utility of such compounds in creating materials with high thermal stability, showcasing applications beyond pharmacology into material science (S. Mehdipour‐Ataei et al., 2005).
Antioxidant Properties
The synthesis and evaluation of antioxidant properties of compounds, such as diphenylmethane derivative bromophenols, indicate the broader chemical utility of bromo-substituted compounds in developing antioxidant agents (H. T. Balaydın et al., 2010).
Antimicrobial Activity
Research on novel pyrrolylnaphtho[2,1-b]furan derivatives, including methanones, demonstrates the potential for developing new antimicrobial agents, further expanding the applications of bromo-substituted compounds in the medical field (Joshi S.D et al., 2010).
Properties
IUPAC Name |
[4-(3-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN4O/c1-14-5-4-10-27(13-14)22(28)19-12-24-21-18(9-8-15(2)25-21)20(19)26-17-7-3-6-16(23)11-17/h3,6-9,11-12,14H,4-5,10,13H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWCCNLORZFMJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)Br)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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